4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline
Overview
Description
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the sixth position of the benzothiazole ring and a dimethylaniline moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole-derived schiff bases, have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
It is known that thiazole derivatives can interact with their targets through the formation of a schiff base . This involves the in situ formation of an imine intermediate, which can then undergo nucleophilic attack by other molecules .
Biochemical Pathways
Given the potential anti-inflammatory properties of similar compounds , it is plausible that this compound may affect pathways related to inflammation, such as the arachidonic acid pathway.
Result of Action
Similar compounds have shown anti-inflammatory effects and anti-cancer activity against certain cancer cell lines , suggesting potential cellular effects such as reduced inflammation and inhibition of cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline typically involves the condensation of 2-amino-6-methoxybenzothiazole with N,N-dimethylaniline. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or trifluoroacetic acid . The reaction mixture is then purified by recrystallization to obtain the desired product in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group and the dimethylaniline moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
- 6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
- 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Uniqueness
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline is unique due to the presence of both a methoxy group and a dimethylaniline moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(2)12-6-4-11(5-7-12)16-17-14-9-8-13(19-3)10-15(14)20-16/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFIKJKJPDPHTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456326 | |
Record name | 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10205-71-7 | |
Record name | 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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